molecular formula C17H26N2O3 B2874721 1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one CAS No. 2361822-47-9

1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2874721
CAS No.: 2361822-47-9
M. Wt: 306.406
InChI Key: VMPQNASFEOGCHM-UHFFFAOYSA-N
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Description

1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique structural elements of this compound, such as the spirocyclic core and the presence of both oxygen and nitrogen heteroatoms, contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the 8-oxa-2-azaspiro[4.5]decane intermediate . This intermediate is then further reacted with piperidin-1-yl prop-2-en-1-one under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are both efficient and environmentally friendly would be considered to enhance the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity or properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound can be used to study the effects of spirocyclic structures on biological activity. It may also serve as a lead compound in drug discovery efforts.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure could lead to the discovery of novel therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-{8-Oxa-2-azaspiro[4.5]decane-2-carbonyl}piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The spirocyclic structure and the presence of heteroatoms allow the compound to form unique interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its spirocyclic core and the piperidin-1-yl prop-2-en-1-one moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-(8-oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-15(20)18-8-3-14(4-9-18)16(21)19-10-5-17(13-19)6-11-22-12-7-17/h2,14H,1,3-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPQNASFEOGCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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